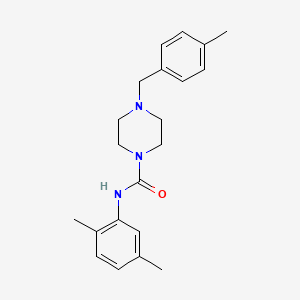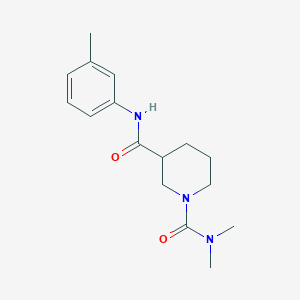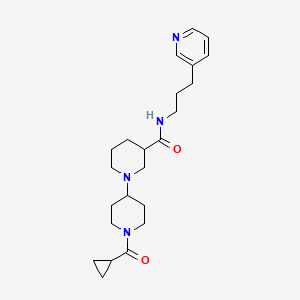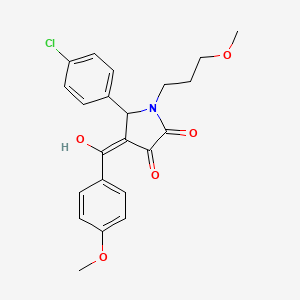
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is a chemical compound, commonly known as DM-BMC. It is a piperazine derivative that has been studied for its potential use in medicinal chemistry. This compound has shown promising results in scientific research, particularly in the field of neuroscience. The purpose of
作用机制
The mechanism of action of DM-BMC is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems. DM-BMC has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, among others. This binding may result in the modulation of neurotransmitter release and reuptake, leading to changes in synaptic activity and ultimately, changes in behavior.
Biochemical and Physiological Effects:
DM-BMC has been shown to have various biochemical and physiological effects in preclinical studies. For example, DM-BMC has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, in certain brain regions. This increase in neurotransmitter levels may be responsible for the observed therapeutic effects of DM-BMC. DM-BMC has also been shown to have anxiolytic and antidepressant effects in preclinical models, suggesting that it may be effective in treating anxiety and depression.
实验室实验的优点和局限性
DM-BMC has several advantages for lab experiments. For example, it has a high degree of selectivity for certain neurotransmitter systems, which may make it more effective than other compounds that have broader activity. DM-BMC is also relatively easy to synthesize, which may make it more accessible for researchers. However, there are also some limitations to using DM-BMC in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, DM-BMC has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on DM-BMC. For example, further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, DM-BMC could be studied in combination with other compounds to determine if it has synergistic effects. Finally, DM-BMC could be studied in animal models of other neurological disorders, such as Parkinson's disease, to determine if it has potential therapeutic effects for these conditions.
Conclusion:
DM-BMC is a piperazine derivative that has shown promising results in scientific research, particularly in the field of neuroscience. This compound has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. DM-BMC has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, and may be responsible for the observed therapeutic effects of DM-BMC. Further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
合成方法
The synthesis of DM-BMC involves the reaction of 2,5-dimethylphenylpiperazine with 4-methylbenzyl chloride in the presence of a base. The resulting product is then treated with carboxylic acid to form DM-BMC. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
科学研究应用
DM-BMC has been studied for its potential use in medicinal chemistry, particularly in the field of neuroscience. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. DM-BMC has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation may be responsible for the observed therapeutic effects of DM-BMC.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-5-8-19(9-6-16)15-23-10-12-24(13-11-23)21(25)22-20-14-17(2)4-7-18(20)3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJAGXJDEWDJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)
methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)
![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5296042.png)


![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)


![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)
![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)